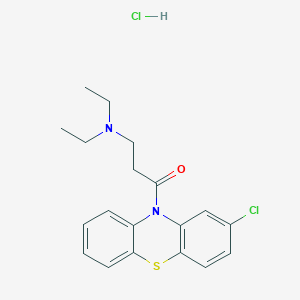
Chloracyzine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chloracyzine hydrochloride is a phenothiazine derivative Phenothiazines are a class of compounds known for their diverse pharmacological properties, including antipsychotic, antiemetic, and antihistaminic effects
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Chloracyzine hydrochloride typically involves the following steps:
Formation of the Phenothiazine Core: The phenothiazine core is synthesized through the cyclization of diphenylamine with sulfur.
Chlorination: The phenothiazine core is then chlorinated to introduce the chlorine atom at the 2-position.
Acylation: The chlorinated phenothiazine is acylated with 3-(diethylamino)propionyl chloride to introduce the diethylamino propionyl group at the 10-position.
Formation of the Chloride Salt: The final step involves the formation of the chloride salt to yield this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the same steps outlined above. The reaction conditions are optimized for yield and purity, and the process is scaled up to meet industrial demands.
化学反应分析
Types of Reactions
Chloracyzine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines.
Substitution: The chlorine atom at the 2-position can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted phenothiazine derivatives.
科学研究应用
Chemical Properties and Mechanism of Action
Chloracyzine hydrochloride (C19H21ClN2OS) is characterized by its tricyclic structure, which is common among many antidepressants. Its mechanism of action primarily involves the inhibition of norepinephrine and serotonin reuptake in the brain, which enhances mood and alleviates depressive symptoms. Additionally, it exhibits properties as a coronary vasodilator and antianginal agent, making it useful in treating cardiovascular conditions .
Pharmacological Applications
- Antidepressant Use :
- Cardiovascular Health :
- Anxiolytic Effects :
- Potential Antimicrobial Activity :
Case Studies and Research Findings
- A clinical trial involving chloracyzine demonstrated significant improvement in depressive symptoms among patients who were resistant to other treatments. The study highlighted that patients experienced fewer side effects compared to traditional TCAs, making chloracyzine a viable alternative for managing depression .
- In a separate study focusing on cardiovascular applications, chloracyzine was administered to patients with chronic angina. Results indicated improved exercise tolerance and reduced frequency of angina attacks, supporting its role as an effective coronary vasodilator .
- A laboratory study investigated the antimicrobial efficacy of chloracyzine derivatives against various fungal strains. Results showed promising antifungal activity against Candida species, indicating potential for further development in antimicrobial therapies .
Table: Summary of Applications of this compound
| Application | Description | Evidence/Case Studies |
|---|---|---|
| Antidepressant | Treats major depressive disorder by enhancing norepinephrine and serotonin levels | Clinical trials showing symptom improvement |
| Cardiovascular Health | Acts as a coronary vasodilator to alleviate angina pectoris | Trials indicating improved exercise tolerance |
| Anxiolytic Effects | Provides relief from anxiety disorders | Observational studies supporting anxiolytic effects |
| Antimicrobial Activity | Potential antifungal properties against various strains | Laboratory studies showing efficacy against fungi |
作用机制
The mechanism of action of Chloracyzine hydrochloride involves its interaction with various molecular targets and pathways:
Dopamine Receptors: The compound acts as an antagonist at dopamine receptors, which is the basis for its antipsychotic effects.
Histamine Receptors: It also blocks histamine receptors, contributing to its antihistaminic effects.
Serotonin Receptors: The compound’s interaction with serotonin receptors is associated with its antiemetic properties.
相似化合物的比较
Chloracyzine hydrochloride can be compared with other phenothiazine derivatives:
Chlorpromazine: Similar in structure but with different substituents, used primarily as an antipsychotic.
Prochlorperazine: Another phenothiazine derivative with antiemetic and antipsychotic properties.
Perphenazine: Used for its antipsychotic effects, with a different substitution pattern on the phenothiazine core.
Uniqueness
Conclusion
This compound is a versatile compound with significant potential in chemistry, biology, medicine, and industry. Its unique chemical structure and diverse reactivity make it a valuable tool for scientific research and industrial applications.
属性
CAS 编号 |
1045-82-5 |
|---|---|
分子式 |
C19H22Cl2N2OS |
分子量 |
397.4 g/mol |
IUPAC 名称 |
1-(2-chlorophenothiazin-10-yl)-3-(diethylamino)propan-1-one;hydrochloride |
InChI |
InChI=1S/C19H21ClN2OS.ClH/c1-3-21(4-2)12-11-19(23)22-15-7-5-6-8-17(15)24-18-10-9-14(20)13-16(18)22;/h5-10,13H,3-4,11-12H2,1-2H3;1H |
InChI 键 |
QELDTSNVBZMBTQ-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCC(=O)N1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl |
规范 SMILES |
CCN(CC)CCC(=O)N1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl |
Key on ui other cas no. |
1045-82-5 |
相关CAS编号 |
800-22-6 (Parent) |
同义词 |
chloracizine chloracizine hydrochloride chloracizine methiodide chloracysine chloracyzine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















